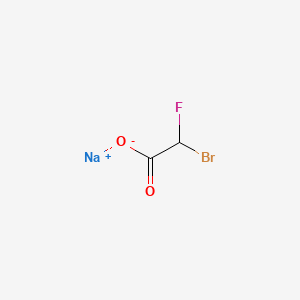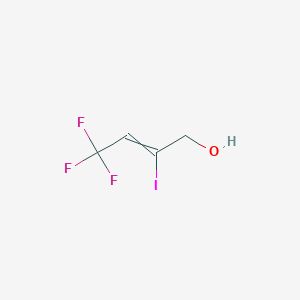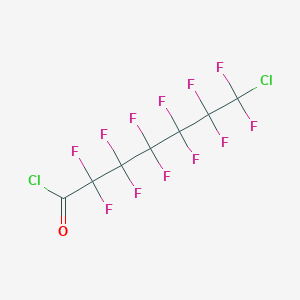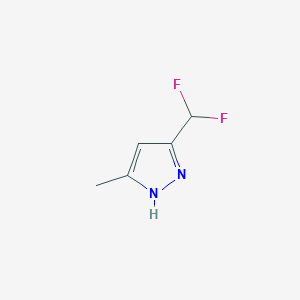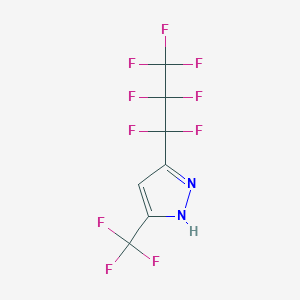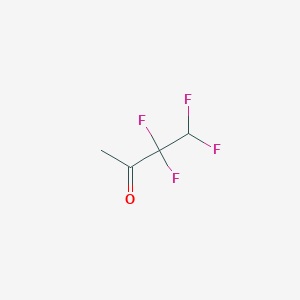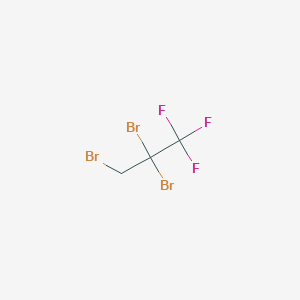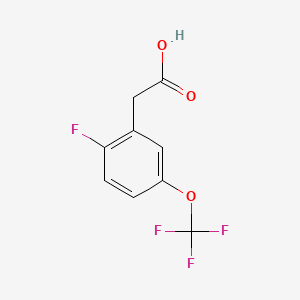
2-Fluoro-5-(trifluoromethoxy)phenylacetic acid
Overview
Description
2-Fluoro-5-(trifluoromethoxy)phenylacetic acid is a fluorinated aromatic compound that is part of a broader class of chemicals with significant applications in medicinal and agricultural chemistry. The presence of fluorine atoms in the molecule is known to enhance the lipophilicity, bioavailability, and uptake of pharmaceutical compounds, making such fluorinated structures highly valuable in drug design .
Synthesis Analysis
The synthesis of related fluorinated aromatic compounds has been explored through various methods. For instance, 2-fluoro-2-phenylacetic acid can be synthesized from phenylglycine via a fluorodeamination reaction . Additionally, novel pathways to 2-fluoro-2-phenylalkanoic acids involve bromofluorination of α-alkyl styrenes, followed by bromine replacement and hydrolysis . These methods highlight the synthetic versatility and the potential approaches that could be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of fluorinated compounds can be analyzed using NMR spectroscopy. For example, the configuration of esters derived from 2-fluoro-2-phenylacetic acid can be determined by examining the fluorine NMR chemical shifts, which are sensitive to the electronic effects of substituents . This sensitivity to structural effects is crucial for understanding the molecular structure of this compound and related compounds.
Chemical Reactions Analysis
Fluorinated compounds exhibit unique reactivity patterns. An example is the unexpected reactivity of 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, which led to the formation of a trimeric compound . Moreover, fluoroalkyl amino reagents have been developed for the introduction of the fluoro(trifluoromethoxy)methyl group onto arenes and heterocycles, demonstrating the potential for diverse chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms. For instance, fluorinated polyimides derived from related monomers exhibit good solubility in polar organic solvents, excellent thermal stability, and outstanding mechanical properties . These properties are indicative of the potential characteristics of this compound, which may also display enhanced stability and solubility due to its fluorinated moieties.
Scientific Research Applications
1. Chiral Derivatizing Agent
2-Fluoro-5-(trifluoromethoxy)phenylacetic acid has been utilized as a chiral derivatizing agent. This application is particularly notable in determining the enantiomeric excess of secondary alcohols or primary amines with a chiral carbon, as evidenced by 19F NMR spectroscopy of corresponding esters or amides. The chemical shifts in NMR spectra offer insights into the molecular configuration and structural effects (Hamman et al., 1991). Similarly, 2‐fluoro‐2‐phenylacetic acid has facilitated the distinction of enantiomers of alcohols converted into diastereoisomeric esters, contributing significantly to the field of stereochemistry (Barrelle & Hamman, 1991).
2. Synthesis of Fluorinated Compounds
This compound plays a role in the synthesis of fluorinated organic molecules, which are crucial in medicinal and agricultural chemistry. For example, fluoroalkyl amino reagents have been developed for the introduction of the fluoro(trifluoromethoxy)methyl group onto arenes and heterocycles, showcasing the compound's versatility in organic synthesis (Schmitt et al., 2017).
3. Research in Fluorine Chemistry
The compound has been a subject of research in fluorine chemistry. Studies include the synthesis and characterization of fluorinated pyridines and the exploration of new synthetic routes to 2-fluoro-2-phenylalkanoic acids, expanding the understanding of fluorine-containing compounds (Qian et al., 1994); (Goj & Haufe, 2006).
4. Asymmetric Catalysis
The compound has been implicated in asymmetric catalysis, such as in the silver-catalysed intermolecular bromotrifluoromethoxylation of alkenes. This showcases its potential in creating enantioselective reactions, a critical aspect of organic synthesis and pharmaceutical manufacturing (Guo et al., 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261, P271, and P280 , suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection.
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors , suggesting that these could be potential targets.
Mode of Action
It’s worth noting that the compound might interact with its targets through the suzuki–miyaura cross-coupling reaction . This reaction involves the palladium-catalyzed carbon–carbon bond formation, where oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups .
Biochemical Pathways
Given its potential use in the synthesis of antithrombotics and lipoxygenase inhibitors , it might be involved in the regulation of blood coagulation and inflammation pathways.
Pharmacokinetics
The compound’s molecular weight (23814) and physical form (solid-powder) suggest that it might have good bioavailability .
Result of Action
Based on its potential use in the synthesis of antithrombotics and lipoxygenase inhibitors , it might have effects on blood coagulation and inflammation at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-5-(trifluoromethoxy)phenylacetic acid. For instance, the compound is heat sensitive , suggesting that high temperatures might affect its stability. Moreover, dust formation should be avoided , indicating that the compound’s action and efficacy might be influenced by the presence of particulate matter in the environment.
properties
IUPAC Name |
2-[2-fluoro-5-(trifluoromethoxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O3/c10-7-2-1-6(16-9(11,12)13)3-5(7)4-8(14)15/h1-3H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCWSPHSXHTRQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201245243 | |
| Record name | 2-Fluoro-5-(trifluoromethoxy)benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201245243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886497-98-9 | |
| Record name | 2-Fluoro-5-(trifluoromethoxy)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886497-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-5-(trifluoromethoxy)benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201245243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




